molecular formula C7H6FN3 B6214631 8-fluoroimidazo[1,2-a]pyridin-6-amine CAS No. 2758002-54-7

8-fluoroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B6214631
CAS No.: 2758002-54-7
M. Wt: 151.1
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Description

Overview of Fused Heterocyclic Chemistry

Fused heterocyclic systems are a major class of organic compounds characterized by the sharing of one or more atoms between at least two rings, where at least one ring contains an atom other than carbon (a heteroatom). chemscene.com These structures, which can incorporate heteroatoms like nitrogen, oxygen, or sulfur, are fundamental building blocks in organic chemistry. nih.gov The fusion of multiple rings creates rigid molecular architectures with unique electronic and steric properties, distinguishing them from their monocyclic counterparts. chemscene.com

The study of fused heterocycles is a cornerstone of medicinal chemistry, as these scaffolds form the core of numerous natural products and synthetic pharmaceuticals. nih.gov Their structural complexity and the presence of multiple heteroatoms allow for specific, high-affinity interactions with biological targets, making them invaluable in drug design. chemscene.com Well-known examples of fused heterocyclic systems include purines, which are fundamental to DNA and RNA, and quinoline (B57606), the core of various antimalarial drugs. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems

Heterocyclic System Parent Rings Significance
Indole Benzene and Pyrrole Found in the amino acid tryptophan and numerous alkaloids and drugs. researchgate.net
Quinoline Benzene and Pyridine (B92270) Core structure of various pharmaceuticals, including antimalarials. researchgate.net
Benzofuran Benzene and Furan A common structural motif in natural products and biologically active molecules.
Purine Pyrimidine and Imidazole (B134444) Foundational components of nucleic acids (adenine, guanine). researchgate.net

Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Organic Chemistry

The imidazo[1,2-a]pyridine system is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in organic and medicinal chemistry. mdpi.com It is often referred to as a "privileged scaffold" because its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com This has led to the inclusion of the imidazo[1,2-a]pyridine core in several marketed drugs, such as the hypnotic agent zolpidem and the anxiolytic alpidem. researchgate.net

The synthetic versatility of the imidazo[1,2-a]pyridine nucleus allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. researchgate.net Numerous synthetic methods have been developed, ranging from classic condensation reactions, such as the Tschitschibabin reaction, to modern metal-catalyzed cross-coupling and C-H functionalization techniques. mdpi.comresearchgate.net This accessibility and the potential for structural diversification make the imidazo[1,2-a]pyridine scaffold a focal point for the development of new therapeutic agents and functional materials. rsc.org

Table 2: Notable Imidazo[1,2-a]pyridine Derivatives

Compound Name Application/Significance
Zolpidem A widely prescribed hypnotic drug for the treatment of insomnia. researchgate.net
Alpidem An anxiolytic agent. researchgate.net
Olprinone A phosphodiesterase III inhibitor used to treat acute heart failure. mdpi.com
Saripidem Investigational anxiolytic and sedative.

Specific Context of Fluorine Substitution within the Imidazo[1,2-a]pyridine Nucleus

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. mdpi.com In the context of the imidazo[1,2-a]pyridine scaffold, fluorine substitution can significantly alter metabolic stability, lipophilicity, and binding affinity to target proteins. mdpi.com The strong carbon-fluorine bond can block sites of metabolism, while the high electronegativity of fluorine can influence the electronic distribution within the aromatic system, affecting pKa and hydrogen bonding capabilities. researchgate.net

The synthesis of specifically fluorinated imidazo[1,2-a]pyridines, such as 8-fluoroimidazo[1,2-a]pyridin-6-amine, requires carefully designed synthetic routes. Research has demonstrated the synthesis of 8-fluoroimidazo[1,2-a]pyridine (B164112), which serves as a key precursor. nih.gov This fluorinated scaffold has been investigated as a bioisosteric replacement for other heterocyclic systems, where the C-F group mimics the properties of a ring nitrogen atom. nih.govresearchgate.net For instance, 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166). nih.gov The development of methods for regioselective fluorination remains an active area of research, aiming to provide access to a wider range of novel fluorinated heterocycles with potential therapeutic applications. mdpi.com

Table 3: Physicochemical Properties of a Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridine Derivative

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted LogP
8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde C₈H₅FN₂O 164.14 1.7 uni.lu

Properties

CAS No.

2758002-54-7

Molecular Formula

C7H6FN3

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization of 8 Fluoroimidazo 1,2 a Pyridin 6 Amine

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Pyridine (B92270) Ring

The pyridine ring in the imidazo[1,2-a]pyridine (B132010) system is electron-deficient, a characteristic that is further amplified by the presence of the fused imidazole (B134444) ring. The fluorine atom at position 8, being highly electronegative, enhances the electrophilicity of the carbon atom to which it is attached, making it susceptible to nucleophilic aromatic substitution (SNAr).

In principle, the fluorine atom at C8 can be displaced by a variety of nucleophiles. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group, in this case, the fluoride (B91410) ion. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction. For 8-fluoroimidazo[1,2-a]pyridin-6-amine, the negative charge in the intermediate can be delocalized over the electron-withdrawing imidazo[1,2-a]pyridine ring system.

Common nucleophiles that could potentially displace the fluorine atom include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) at elevated temperatures would be expected to yield 8-methoxyimidazo[1,2-a]pyridin-6-amine. Similarly, treatment with sodium thiophenoxide could lead to the formation of the corresponding 8-phenylthioether derivative.

It is important to note that the reaction conditions, such as temperature, solvent, and the nature of the nucleophile, play a crucial role in the success of these substitution reactions. While the fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, the strength of the C-F bond can sometimes present a challenge.

Reactions Involving the Amino Group at Position 6

The amino group at the 6-position of 8-fluoroimidazo[1,2-a]pyridin-6-amine is a versatile functional handle that can undergo a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation and Amidation Reactions

The primary amino group at C6 is nucleophilic and readily undergoes acylation with various acylating agents to form the corresponding amides. This is a common and reliable method for introducing acyl groups onto the imidazo[1,2-a]pyridine scaffold.

For example, the reaction of 8-fluoroimidazo[1,2-a]pyridin-6-amine with acetic anhydride (B1165640) in a suitable solvent, such as pyridine or dichloromethane (B109758), would yield N-(8-fluoroimidazo[1,2-a]pyridin-6-yl)acetamide. Similarly, amidation with benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine would produce N-(8-fluoroimidazo[1,2-a]pyridin-6-yl)benzamide. A study on a similar compound, 8-iodoimidazo[1,2-a]pyridin-6-amine, demonstrated its successful conversion to the corresponding acetamide (B32628) by reaction with acetic anhydride. researchgate.net This suggests that the 6-amino group on the 8-fluoro analogue would exhibit similar reactivity.

These acylation and amidation reactions are generally high-yielding and can be performed under mild conditions. The resulting amides are often stable crystalline solids, which facilitates their purification.

Table 1: Examples of Acylation and Amidation Reactions

Acylating Agent Product
Acetic anhydride N-(8-fluoroimidazo[1,2-a]pyridin-6-yl)acetamide

Alkylation Reactions

The amino group at position 6 can also be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, along with potential quaternization of the pyridine nitrogen. However, under controlled conditions, selective mono-alkylation can be achieved.

For instance, reductive amination provides a more controlled method for N-alkylation. This two-step process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Another approach for mono-alkylation is the use of a large excess of the amine relative to the alkylating agent. For example, reacting 8-fluoroimidazo[1,2-a]pyridin-6-amine with one equivalent of methyl iodide in the presence of a non-nucleophilic base could yield N-methyl-8-fluoroimidazo[1,2-a]pyridin-6-amine.

Coupling Reactions (e.g., Acid-Amine Coupling)

The amino group at C6 is an excellent nucleophile for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen bonds.

Acid-Amine Coupling: The formation of an amide bond between 8-fluoroimidazo[1,2-a]pyridin-6-amine and a carboxylic acid is a common transformation. This reaction typically requires the activation of the carboxylic acid using a coupling reagent. A wide variety of coupling reagents are available, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Other modern coupling reagents include uronium or phosphonium (B103445) salts like HATU, HBTU, and PyBOP. These reactions are generally carried out in aprotic solvents like DMF or dichloromethane at room temperature. For instance, coupling of 8-fluoroimidazo[1,2-a]pyridin-6-amine with a generic carboxylic acid (R-COOH) in the presence of HATU and a base like diisopropylethylamine (DIPEA) would be expected to afford the corresponding amide, N-(8-fluoroimidazo[1,2-a]pyridin-6-yl)-R-carboxamide.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between an aryl halide or triflate and an amine. In the context of derivatizing 8-fluoroimidazo[1,2-a]pyridin-6-amine, this reaction could be employed to couple the amino group with various aryl or heteroaryl halides. This would involve reacting the amine with an aryl bromide or iodide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate).

Suzuki Coupling: While the Suzuki coupling is primarily known for forming carbon-carbon bonds, modifications of this reaction can be used to form carbon-nitrogen bonds. More relevant to the derivatization of the title compound, if the amino group were to be first converted to a halide or triflate, a Suzuki coupling could then be used to introduce a variety of aryl or vinyl substituents at the 6-position.

Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine System

The imidazo[1,2-a]pyridine ring system is generally electron-rich and susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence have shown that the C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. The electron-donating amino group at C6 and the electron-withdrawing fluorine atom at C8 will influence the regioselectivity of these reactions.

The amino group at C6 is an activating group and would direct electrophiles to the ortho and para positions, which are C5 and C7. The fluorine atom at C8 is a deactivating group but is also ortho, para-directing. The imidazole part of the bicyclic system strongly directs electrophilic substitution to the C3 position. Therefore, in an electrophilic substitution reaction, the C3 position is the most likely site of attack due to the strong directing effect of the imidazole ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination of 8-fluoroimidazo[1,2-a]pyridin-6-amine with a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform (B151607) or carbon tetrachloride would be expected to yield 3-bromo-8-fluoroimidazo[1,2-a]pyridin-6-amine as the major product.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution

Reaction Reagent Major Product
Bromination NBS 3-bromo-8-fluoroimidazo[1,2-a]pyridin-6-amine

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. In the case of 8-fluoroimidazo[1,2-a]pyridin-6-amine, both the amino group and the nitrogen atoms of the imidazo[1,2-a]pyridine core can act as directing groups to guide the functionalization of specific C-H bonds, typically through the formation of a cyclometalated intermediate.

The amino group at C6 can direct the ortho-C-H functionalization at the C5 and C7 positions. For example, a palladium-catalyzed C-H arylation reaction with an aryl halide could potentially be directed to the C5 or C7 position. The choice of catalyst, ligand, and reaction conditions would be critical to control the regioselectivity.

Furthermore, the pyridine nitrogen (N1) is known to be an effective directing group for the functionalization of the C8-H bond in the parent imidazo[1,2-a]pyridine system. However, in the title compound, the C8 position is already substituted with a fluorine atom. The imidazole nitrogen (N4) could potentially direct functionalization at the C5 position.

Recent advances in photoredox catalysis have also enabled a variety of C-H functionalization reactions on imidazo[1,2-a]pyridines, primarily at the C3 position. nih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups. It is conceivable that such strategies could be applied to 8-fluoroimidazo[1,2-a]pyridin-6-amine to introduce various substituents at the C3 position.

Ring-Closing Reactions and Formation of Polycyclic Systems

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the synthesis of elaborate polycyclic systems through various ring-closing strategies. The presence of the 6-amino group in 8-fluoroimidazo[1,2-a]pyridin-6-amine offers a key reactive handle for annulation reactions, while the core itself can participate in cycloaddition processes.

Intramolecular Cyclization: The amino group at the C-6 position can be elaborated into a suitable precursor for intramolecular cyclization. For instance, a synthetic strategy analogous to the copper-catalyzed intramolecular C-H amination can be envisioned. In a related system, 2-(2′-aminophenyl)imidazo[1,2-a]pyridines have been successfully converted into 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles. rsc.org This suggests that if the 6-amino group of 8-fluoroimidazo[1,2-a]pyridin-6-amine were acylated with a 2-halobenzoyl chloride and subsequently subjected to a palladium- or copper-catalyzed intramolecular coupling, a new six-membered ring could be fused to the parent structure.

Classical Annulation Reactions: The aromatic amine at C-6 enables classic quinoline (B57606) syntheses, such as the Skraup-Doebner-von Miller reaction. wikipedia.orgiipseries.org This reaction typically involves the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds under acidic conditions to form a new pyridine ring. wikipedia.org Applying this to 8-fluoroimidazo[1,2-a]pyridin-6-amine could yield complex, multi-ring nitrogen-containing heterocyclic systems. For example, reaction with glycerol (B35011) in the presence of an acid and an oxidizing agent (Skraup conditions) or with an α,β-unsaturated aldehyde or ketone (Doebner-von Miller conditions) would be expected to fuse a quinoline-type ring across the C-5 and C-6 positions of the imidazopyridine core. wikipedia.orgresearchgate.netnih.gov

Another relevant transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.org While the 6-amino group is not a β-arylethylamine itself, derivatization to introduce the necessary ethylamine (B1201723) side chain could enable a Pictet-Spengler-type cyclization onto the electron-rich C-5 or C-7 positions, leading to the formation of a new fused piperidine (B6355638) ring. wikipedia.orgnih.govnih.gov

Pericyclic Reactions: The imidazo[1,2-a]pyridine system can act as an 8π component in higher-order cycloaddition reactions. researchgate.net Specifically, the reaction of imidazo[1,2-a]pyridines with benzynes, generated in situ, has been shown to proceed via a tandem [8+2] cycloaddition and subsequent dehydrogenation. This powerful transformation leads to the formation of rigid, tetracyclic benzo[a]imidazo[5,1,2-cd]indolizine derivatives. researchgate.net The regioselectivity and feasibility of this reaction with 8-fluoroimidazo[1,2-a]pyridin-6-amine would be influenced by the electronic effects of the fluorine and amino substituents on the HOMO and LUMO orbitals of the scaffold.

Reaction TypePotential ReactantsKey ConditionsResulting Polycyclic SystemReference
Intramolecular C-H Amination2-(2'-aminophenyl)imidazo[1,2-a]pyridinesCu(II) triflate, (diacetoxyiodo)benzene, TFA5H-Pyrido[2',1':2,3]imidazo[4,5-b]indoles rsc.org
Skraup-Doebner-von Miller ReactionAniline, α,β-unsaturated carbonyl compoundAcid catalyst (e.g., HCl, H₂SO₄), heatQuinolines wikipedia.orgiipseries.org
Pictet-Spengler Reactionβ-Arylethylamine, aldehyde/ketoneAcid catalyst, heatTetrahydroisoquinolines / Tetrahydro-β-carbolines wikipedia.orgnih.gov
[8+2] CycloadditionImidazo[1,2-a]pyridine, benzyne (B1209423) precursorMicrowave irradiationBenzo[a]imidazo[5,1,2-cd]indolizines researchgate.net

Oxidation and Reduction Chemistry of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus exhibits notable stability, yet it can undergo specific oxidation and reduction reactions, often at the bridgehead nitrogen or at peripheral functional groups. The scaffold itself is frequently synthesized under oxidative conditions, indicating a degree of inherent resistance to certain oxidants. organic-chemistry.orgbeilstein-journals.org

Oxidation: The bridgehead nitrogen atom (N-1) of the imidazo[1,2-a]pyridine ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide in acetic acid can lead to the formation of the corresponding N-oxide. nih.govyoutube.com This transformation alters the electronic properties of the ring system, making the pyridine ring more susceptible to nucleophilic attack and modifying the regioselectivity of electrophilic substitution. youtube.com Furthermore, N-amination at the N-1 position followed by oxidation with reagents such as bromine has been reported for the related imidazo[1,2-a]pyrimidine (B1208166) system, resulting in the formation of 1,1′-azoimidazo[1,2-a]pyrimidinium salts. rsc.org

Reduction: The imidazo[1,2-a]pyridine core is generally stable to common reducing agents used for functional group transformations. A prominent example is the reduction of a nitro group substituted on the scaffold. 3-Nitroimidazo[1,2-a]pyridine derivatives can be selectively reduced to the corresponding 3-aminoimidazo[1,2-a]pyridines. nih.gov This reduction is often achieved using catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like hydrazine (B178648) with a palladium catalyst. rsc.org This demonstrates that functional groups on the periphery of the 8-fluoroimidazo[1,2-a]pyridin-6-amine can be chemically modified via reduction without compromising the integrity of the core heterocyclic structure. For instance, if a nitro group were introduced at the C-3 position, it could be selectively reduced to an amine, yielding a diamino-substituted derivative.

Reaction TypeSubstrate TypeReagents/ConditionsProduct TypeReference
N-OxidationPyridine / Imidazo[1,2-a]pyridineH₂O₂, Glacial Acetic AcidPyridine N-Oxide / Imidazo[1,2-a]pyridine-1-oxide nih.govyoutube.com
Oxidation of N-amino saltN-Amino-imidazo[1,2-a]pyrimidinium saltBromine1,1'-Azoimidazo[1,2-a]pyrimidinium salt rsc.org
Nitro Group Reduction3-Nitroimidazo[1,2-a]pyridineH₂N-NH₂, Pd/C3-Aminoimidazo[1,2-a]pyridine rsc.org
Nitro Group ReductionNitroaromatic compoundType 1 Nitroreductase (NTR1)Reduced reactive intermediates nih.gov

Spectroscopic Characterization and Structural Elucidation of 8 Fluoroimidazo 1,2 a Pyridin 6 Amine and Its Derivatives

Mass Spectrometry (MS)

Fragmentation Patterns and Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For imidazo[1,2-a]pyridine (B132010) derivatives, electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive mode is commonly employed. The fragmentation of the imidazo[1,2-a]pyridine core is influenced by the nature and position of its substituents.

While specific fragmentation data for 8-fluoroimidazo[1,2-a]pyridin-6-amine is not extensively documented in publicly available literature, the general fragmentation behavior of related imidazo[1,2-a]pyridine scaffolds can be described. For instance, studies on 3-phenoxy imidazo[1,2-a]pyridines reveal that a characteristic fragmentation pathway involves the homolytic cleavage of the substituent's bond to the core, followed by the elimination of radicals and small molecules like carbon monoxide (CO). nih.gov

In the case of substituted imidazo[1,2-a]pyridines, the initial fragmentation often involves the loss of the substituent. For N-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide, the molecular ion peak is observed, followed by fragmentation that leads to characteristic ions corresponding to the imidazo[1,2-a]pyridine core and the substituent fragments. mdpi.com A similar pattern would be anticipated for 8-fluoroimidazo[1,2-a]pyridin-6-amine, where the initial fragmentation would likely involve the loss of the amino group or rearrangements involving the fluorine atom.

A predicted mass spectrum for a related compound, 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, suggests the formation of various adducts in the gas phase, providing further insight into the ionization behavior of this class of compounds.

Table 1: Predicted Mass Spectrometry Adducts for 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Adductm/z
[M+H]⁺165.04587
[M+Na]⁺187.02781
[M-H]⁻163.03131
[M+NH₄]⁺182.07241
[M+K]⁺203.00175
[M+H-H₂O]⁺147.03585
[M+HCOO]⁻209.03679
[M+CH₃COO]⁻223.05244

Data is for a related compound and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of an imidazo[1,2-a]pyridine derivative will exhibit bands corresponding to the vibrations of the fused heterocyclic ring system and its substituents.

For the parent imidazo[1,2-a]pyridine molecule, detailed vibrational assignments have been made using density functional theory (DFT) calculations. researchgate.net These calculations, which correlate well with experimental data, provide a foundation for interpreting the spectra of its derivatives.

In the case of 8-fluoroimidazo[1,2-a]pyridin-6-amine, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-F stretching, and the vibrations of the aromatic rings. A study on various imidazo[1,2-a]pyridine derivatives noted that C-H stretching vibrations for the aromatic moieties are typically observed around 3000 cm⁻¹. nih.gov

Table 2: Expected IR Absorption Bands for 8-Fluoroimidazo[1,2-a]pyridin-6-amine

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3300-3500Symmetric and Asymmetric Stretching
C-H (Aromatic)3000-3100Stretching
C=N1630-1680Stretching
C=C (Aromatic)1450-1600Stretching
C-F1000-1400Stretching
N-H (Amine)1550-1650Bending

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 8-fluoroimidazo[1,2-a]pyridin-6-amine is not publicly available, the crystal structure of a closely related compound, 6-bromoimidazo[1,2-a]pyridin-8-amine (B1287906), has been determined. nih.gov

The study of 6-bromoimidazo[1,2-a]pyridin-8-amine reveals that the molecule is approximately planar. nih.gov In the crystal lattice, adjacent molecules are linked by N—H⋯N hydrogen bonds, with the primary amine groups acting as hydrogen-bond donors. nih.gov This planarity and hydrogen bonding capability are likely to be shared by 8-fluoroimidazo[1,2-a]pyridin-6-amine due to the structural similarities.

Table 3: Crystallographic Data for 6-Bromoimidazo[1,2-a]pyridin-8-amine

ParameterValue
Chemical FormulaC₇H₆BrN₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.1378 (5)
b (Å)21.2006 (8)
c (Å)6.9744 (3)
β (°)92.6106 (7)
Volume (ų)2235.97 (15)

This data is for a related bromo-substituted analogue and provides an indication of the expected crystal packing characteristics. nih.gov

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic and heterocyclic compounds like imidazo[1,2-a]pyridines, the observed absorption bands typically arise from π → π* and n → π* transitions.

Studies on imidazo[1,2-a]azine derivatives have shown that they typically display two main absorption bands. researchgate.net One band, usually at a shorter wavelength, is attributed to π → π* transitions within the aromatic system. A second band, at a longer wavelength, can be due to intramolecular charge transfer (ICT) transitions, especially when electron-donating and electron-withdrawing groups are present on the heterocyclic core. researchgate.net

For 8-fluoroimidazo[1,2-a]pyridin-6-amine, the presence of the electron-donating amino group and the electron-withdrawing fluorine atom on the imidazo[1,2-a]pyridine scaffold is expected to influence its electronic absorption spectrum, likely resulting in distinct π → π* and ICT bands. The exact position and intensity of these bands would be dependent on the solvent polarity.

Table 4: Illustrative UV-Vis Absorption Data for a Substituted Imidazo[1,2-a]pyrimidine (B1208166)

TransitionWavelength (λmax)
π → π*~280 nm
Intramolecular Charge Transfer (ICT)~315 nm

This data is for a related imidazo[1,2-a]pyrimidine derivative and serves as an example of the types of electronic transitions observed in this class of compounds. researchgate.net

Computational Chemistry and Theoretical Studies of 8 Fluoroimidazo 1,2 a Pyridin 6 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations are instrumental in predicting a wide range of molecular properties. For imidazo[1,2-a]pyridine (B132010) systems, functionals like B3LYP are commonly paired with basis sets such as 6-311G++(d,p) to achieve reliable results for geometry and electronic properties. acs.orgnih.gov

Geometric Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometric optimization calculations systematically alter the molecular geometry to find the lowest energy conformation, a true energy minimum on the potential energy surface. For 8-fluoroimidazo[1,2-a]pyridin-6-amine, this process would involve optimizing bond lengths, bond angles, and dihedral angles.

The imidazo[1,2-a]pyridine core is a planar bicyclic system. The primary conformational flexibility would arise from the orientation of the exocyclic amine group (-NH2) at the 6-position. A conformational analysis would typically involve rotating the C-N bond of the amine group to identify the most stable arrangement, which is often a planar or near-planar orientation relative to the aromatic ring system to maximize electronic delocalization. The optimized geometric parameters for the parent imidazo[1,2-a]pyridine have been shown to be in good agreement with X-ray crystallography data. researchgate.netgazi.edu.tr

Table 1: Exemplar Optimized Geometric Parameters for 8-Fluoroimidazo[1,2-a]pyridin-6-amine (DFT/B3LYP/6-311G++(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.38C2-N1-C8a108.5
N1-C21.39C2-C3-N4109.0
C5-C61.41C5-C6-C7119.5
C6-N(amine)1.37C6-C7-C8120.0
C8-F1.35C7-C8-F118.0

Note: The data in this table is illustrative and represents typical values for such a compound based on studies of related molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. acs.org

For 8-fluoroimidazo[1,2-a]pyridin-6-amine, the HOMO is expected to be localized primarily on the electron-rich imidazo[1,2-a]pyridine ring system and the amino group, reflecting its electron-donating character. The LUMO would likely be distributed across the bicyclic core. The fluorine atom, being highly electronegative, would influence the electron distribution and orbital energies.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the nitrogen atoms and the fluorine atom, indicating regions susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the amine group, highlighting their potential for hydrogen bonding. Studies on related 8-fluoroimidazo[1,2-a]pyridines have indeed focused on the electrostatic surface to understand their physicochemical properties. researchgate.net

Table 2: Exemplar Electronic Properties for 8-Fluoroimidazo[1,2-a]pyridin-6-amine (DFT/B3LYP/6-311G++(d,p))

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap4.65

Note: The data in this table is illustrative and represents typical values for such a compound based on studies of related molecules.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of vibrational modes to specific spectral bands. acs.org Detailed vibrational analyses have been conducted for the parent imidazo[1,2-a]pyridine, providing a solid foundation for interpreting the spectrum of its derivatives. researchgate.netgazi.edu.tr

For 8-fluoroimidazo[1,2-a]pyridin-6-amine, characteristic vibrational modes would include the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching within the rings (1400-1650 cm⁻¹), and a strong C-F stretching vibration.

Table 3: Exemplar Predicted Vibrational Frequencies for Key Modes of 8-Fluoroimidazo[1,2-a]pyridin-6-amine

Vibrational ModePredicted Frequency (cm⁻¹)
Amine N-H Asymmetric Stretch3510
Amine N-H Symmetric Stretch3405
Aromatic C-H Stretch3080
Ring C=N/C=C Stretching1640
Amine N-H Scissoring1615
C-F Stretch1250

Note: The data in this table is illustrative and represents typical values for such a compound based on studies of related molecules. Calculated frequencies are often scaled to better match experimental data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, offering insights into its conformational changes and interactions with its environment, such as a solvent or a biological macromolecule. MD simulations on imidazo[1,2-a]pyridine derivatives have been used to assess the stability of protein-ligand complexes. nih.gov

An MD simulation of 8-fluoroimidazo[1,2-a]pyridin-6-amine in a water box would reveal how the molecule interacts with water molecules, particularly through hydrogen bonding involving the amine group and the ring nitrogen atoms. Such simulations would also allow for the exploration of the conformational landscape of the molecule in a more realistic, dynamic environment than static quantum chemical calculations. Key analyses would include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize solvation shells.

Quantum Chemical Descriptors

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify aspects of molecular reactivity and electronic structure. nih.gov These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies.

Key descriptors include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters help in systematically comparing the reactivity of a series of related compounds.

Table 4: Exemplar Quantum Chemical Descriptors for 8-Fluoroimidazo[1,2-a]pyridin-6-amine

DescriptorFormulaExemplar Value
Electronic Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.525 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.325 eV
Electrophilicity Index (ω)μ² / (2η)2.68 eV

Note: The data in this table is illustrative and based on the exemplar electronic properties provided in Table 2.

In Silico Physicochemical Property Prediction

Computational methods can be used to predict various physicochemical properties that are important in medicinal chemistry and drug development. While basic identifiers like LogP and TPSA are excluded from this section's scope, theoretical methods can provide deeper insights into properties that govern a molecule's behavior.

Another important property is the polarizability , which describes how easily the electron cloud of the molecule can be distorted by an external electric field. This is crucial for understanding non-covalent interactions. These properties can be calculated with a high degree of accuracy using DFT methods.

Reaction Mechanism Studies using Computational Methods

Theoretical investigations into the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones have delineated a multi-step process. The generally accepted mechanism, supported by computational models, proceeds as follows:

Intramolecular Cyclization: Following the initial SN2 reaction, an intramolecular cyclization occurs. The exocyclic amino group attacks the carbonyl carbon, leading to the formation of a five-membered ring and a hydroxyl-imidazoline intermediate.

Dehydration: The final step involves the dehydration of the hydroxyl-imidazoline intermediate to yield the aromatic imidazo[1,2-a]pyridine ring system. This step is typically a low-energy process.

The presence of substituents on the 2-aminopyridine (B139424) ring, such as the fluoro and amino groups in the case of 8-fluoroimidazo[1,2-a]pyridin-6-amine's precursors, would significantly influence the electronic properties of the starting material and, consequently, the reaction profile.

Effect of the Fluoro Group: The fluorine atom at the 8-position (or its corresponding position on the precursor, 3-fluoro-2,5-diaminopyridine) is a strongly electron-withdrawing group. Computational analyses on related fluorinated systems suggest that this would decrease the nucleophilicity of the pyridine (B92270) ring nitrogen. This effect would likely lead to a higher activation energy for the initial nucleophilic attack, potentially slowing down the reaction rate.

Effect of the Amino Group: Conversely, the amino group at the 6-position (or its corresponding position on the precursor) is an electron-donating group. This would increase the electron density of the pyridine ring, enhancing the nucleophilicity of the ring nitrogen and facilitating the initial SN2 reaction.

While specific computational data for 8-fluoroimidazo[1,2-a]pyridin-6-amine is scarce, the table below presents a generalized summary of findings from computational studies on the formation of related imidazo[1,2-a]pyridine derivatives. This data provides a framework for understanding the key energetic parameters involved in the reaction mechanism.

Reaction StepComputational FindingImplication for 8-Fluoroimidazo[1,2-a]pyridin-6-amine Formation
Nucleophilic Attack (SN2) Generally the rate-determining step. Activation energy is sensitive to the electronic nature of substituents on the 2-aminopyridine ring.The electron-withdrawing fluoro group would likely increase the activation barrier, while the electron-donating amino group would decrease it. The net effect requires specific calculation.
Intramolecular Cyclization Typically a lower energy barrier compared to the initial SN2 step.The electronic effects of the substituents would also influence the nucleophilicity of the exocyclic amino group, but this step is not usually rate-limiting.
Dehydration A facile, low-energy process leading to the final aromatic product.This step is unlikely to be significantly affected by the electronic nature of the substituents on the pyridine ring.

Advanced Applications of Imidazo 1,2 a Pyridines Excluding Biological/clinical

Applications in Material Science (e.g., Fluorescent and Phosphorescent Materials)

The core imidazo[1,2-a]pyridine (B132010) ring system is known to be a component in various dyes and materials with interesting optoelectronic properties. researchgate.net However, no specific studies detailing the fluorescent or phosphorescent properties of 8-fluoroimidazo[1,2-a]pyridin-6-amine are available in the current scientific literature. Research in this area tends to focus on other derivatives of the parent heterocycle.

Role as N-Heterocyclic Carbenes in Organometallic Chemistry

N-Heterocyclic Carbenes (NHCs) are a crucial class of ligands in organometallic chemistry, valued for their strong σ-donating properties. wiley.com While various heterocyclic compounds can be precursors to NHCs, there is no published evidence of 8-fluoroimidazo[1,2-a]pyridin-6-amine being used or studied for this purpose. The synthesis and characterization of NHCs from this specific fluorinated aminopyridine have not been reported.

Use as Chemical Intermediates in Complex Molecule Synthesis

The synthesis of various substituted imidazo[1,2-a]pyridines is well-documented, highlighting their role as versatile building blocks. nih.govnih.gov For instance, a novel synthesis for a related compound, 3,7-disubstituted-8-fluoroimidazopyridine, has been developed. nih.gov However, specific examples of 8-fluoroimidazo[1,2-a]pyridin-6-amine serving as a chemical intermediate in the synthesis of complex molecules for non-biological applications are not described in the available literature. Its utility appears confined to its role as a scaffold in medicinal chemistry research.

Studies as Corrosion Inhibitors

Heterocyclic compounds containing nitrogen and other heteroatoms are often investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces. Pyridine (B92270) derivatives, for example, have been studied for their anti-corrosion effects on steel. researchgate.net Despite this, no studies were found that evaluate the efficacy of 8-fluoroimidazo[1,2-a]pyridin-6-amine as a corrosion inhibitor.

Chemosensor Development

The imidazo[1,2-a]pyridine framework has been successfully employed in the design of fluorescent chemosensors for detecting metal ions like Zn²⁺. rsc.org The sensing mechanism often relies on the specific binding of the analyte to the heterocyclic system, inducing a change in fluorescence. There are, however, no reports on the development or application of 8-fluoroimidazo[1,2-a]pyridin-6-amine as a chemosensor.

Catalysis and Ligand Design

The design of ligands for catalysis is a significant area of chemical research. While the broader class of imidazo[1,2-a]pyridines has been used in ligand design, there is no specific information available on the use of 8-fluoroimidazo[1,2-a]pyridin-6-amine as a ligand in any form of catalysis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-haloketones, a method that can lack atom economy and utilize hazardous reagents. rsc.org Future research should prioritize the development of more efficient and environmentally benign synthetic strategies for 8-fluoroimidazo[1,2-a]pyridin-6-amine.

Key areas for exploration include:

Catalyst-Free and Metal-Free Reactions: Exploring protocols that eliminate the need for transition metal catalysts is a significant step towards sustainability. acs.org For instance, NaOH-promoted cycloisomerizations of N-propargylpyridiniums in water have shown rapid and quantitative yields for related structures. rsc.org

Green Solvents and Conditions: The use of water or other environmentally friendly solvents, coupled with energy-efficient methods like ultrasound or microwave assistance, can significantly reduce the environmental impact of synthesis. acs.orgorganic-chemistry.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction, would allow for the construction of the core scaffold with greater complexity and efficiency from simple starting materials. mdpi.com

C-H Functionalization: Direct C-H functionalization approaches represent a highly atom-economical strategy to introduce substituents onto the imidazo[1,2-a]pyridine (B132010) core, avoiding the pre-functionalization of starting materials.

Synthetic StrategyKey FeaturesPotential Advantages for 8-fluoroimidazo[1,2-a]pyridin-6-amine
Aqueous Micellar Catalysis Utilizes surfactants like SDS in water to form micelles that act as nanoreactors. acs.orgEnvironmentally friendly, potential for high yields, applicable to domino reactions. acs.org
NaOH-Promoted Cycloisomerization Metal-free reaction in water at ambient conditions. rsc.orgExtremely fast, high space-time-yield, avoids metal contamination. rsc.org
Electrochemical Synthesis Uses electrical current to drive reactions, often avoiding harsh reagents. bohrium.comGreen approach, high selectivity for functionalization like halogenation or amination. bohrium.com
Photochemical Methods Employs light to initiate reactions, enabling unique transformations. bohrium.comHigh regioselectivity for functionalization at specific positions. bohrium.com

Exploration of Unique Reactivity Patterns

The electronic properties of the 8-fluoroimidazo[1,2-a]pyridin-6-amine nucleus, influenced by the electron-withdrawing fluorine atom and the electron-donating amine group, are ripe for investigation. A deeper understanding of its reactivity could unlock novel derivatization pathways.

Future studies should focus on:

Regioselectivity of Electrophilic Aromatic Substitution: Systematically studying the directing effects of the fluorine and amine substituents on further functionalization of the pyridine (B92270) and imidazole (B134444) rings.

Nucleophilic Aromatic Substitution (SNAr): Investigating the potential for displacing the fluorine atom or other leaving groups on the ring with various nucleophiles to generate new analogues.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the amine and other positions on the scaffold as handles for advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The development of palladium-catalyzed aminocarbonylation for introducing carboxamide groups at the 6- or 8-position of iodo-imidazo[1,2-a]pyridines showcases the potential for such transformations. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

In silico methods are invaluable for predicting molecular properties and guiding experimental work. For 8-fluoroimidazo[1,2-a]pyridin-6-amine, computational studies can provide deep insights into its behavior and potential.

Key computational avenues include:

Density Functional Theory (DFT) Calculations: To model the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential surface. This can help predict sites of reactivity and intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for series of derivatives can correlate structural features with biological activity, aiding in the rational design of more potent and selective compounds.

Molecular Docking and Dynamics: Simulating the binding of 8-fluoroimidazo[1,2-a]pyridin-6-amine and its derivatives within the active sites of various biological targets to predict binding affinities and modes. This can be particularly useful in exploring applications beyond its known GABA-A receptor activity. For example, similar scaffolds have been investigated as PI3Kα inhibitors, suggesting new targets to explore. nih.gov

Computational MethodApplication for 8-fluoroimidazo[1,2-a]pyridin-6-aminePredicted Outcomes
DFT Calculation of electrostatic potential, pKa, and dipole moment. researchgate.netPrediction of reactivity, solubility, and potential for hydrogen bonding.
QSAR Correlation of physicochemical properties with biological activity.Design of analogues with improved efficacy and selectivity.
Molecular Docking Simulation of binding to target proteins (e.g., kinases, enzymes). nih.govIdentification of new potential biological targets and lead optimization.

Discovery of Unconventional Chemical Applications

While imidazo[1,2-a]pyridines are primarily known for their medicinal applications, their unique electronic and photophysical properties suggest they could be valuable in other fields.

Unexplored applications to investigate:

Materials Science: As building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, or functional dyes, leveraging the inherent fluorescence of the imidazo[1,2-a]pyridine core.

Organocatalysis: Exploring the potential of the scaffold and its derivatives to act as catalysts for organic transformations, utilizing the basic nitrogen atoms as catalytic sites.

Agrochemicals: Screening for potential herbicidal, fungicidal, or insecticidal activity, which is a common application for nitrogen-containing heterocyclic compounds.

Integration of Flow Chemistry and Automation in Synthesis

To accelerate the discovery and optimization of derivatives of 8-fluoroimidazo[1,2-a]pyridin-6-amine, modern synthesis technologies should be embraced.

Future manufacturing and research should incorporate:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. rsc.org This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Automated Synthesis Platforms: High-throughput automated synthesizers can be used to rapidly generate libraries of analogues by systematically varying substituents on the core scaffold. This would dramatically accelerate structure-activity relationship studies.

Real-Time Reaction Monitoring: Integrating analytical techniques (e.g., HPLC, NMR) directly into a flow system allows for real-time optimization of reaction conditions, minimizing waste and accelerating the development of efficient synthetic protocols.

By pursuing these future research directions, the scientific community can fully unlock the potential of 8-fluoroimidazo[1,2-a]pyridin-6-amine, moving beyond its current applications and establishing it as a versatile platform for the development of novel molecules with a wide range of functionalities.

Q & A

Q. What are the optimal synthetic routes for 8-fluoroimidazo[1,2-a]pyridin-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and cyclization. For example, fluorination may be achieved via nucleophilic substitution using KF or fluorinating agents like DAST (Diethylaminosulfur trifluoride) under anhydrous conditions. Bromine/fluorine substitution on the imidazo[1,2-a]pyridine scaffold requires precise temperature control (e.g., 80–120°C) and inert atmospheres to minimize side reactions .
  • Key Parameters :
StepReagentsSolventTemp. (°C)Yield (%)
FluorinationDASTDCM0–2560–75
CyclizationK2CO3DMF80–10045–60
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can structural characterization of 8-fluoroimidazo[1,2-a]pyridin-6-amine be rigorously validated?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine placement and amine proton environments. For example, 19F^{19}\text{F} NMR shows a singlet at δ -120 ppm for the 8-fluoro group .
  • X-ray Crystallography : Resolves bond angles and hydrogen bonding (e.g., N–H⋯N interactions in crystal lattices) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 181.08 g/mol; observed [M+H]⁺: 182.09) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values 2–16 µg/mL) .
  • Kinase Inhibition : Fluorescence polarization assays for ATP-competitive inhibitors (IC₅₀ values reported for related imidazopyridines: 0.1–5 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine, methyl groups) impact the structure-activity relationship (SAR) of imidazo[1,2-a]pyridin-6-amine derivatives?

  • Methodological Answer :
  • SAR Analysis :
SubstituentPositionBiological ImpactSource
–F8Enhances metabolic stability
–Br6Increases binding affinity to kinases
–CH₃2Reduces cytotoxicity (EC₅₀ ↑ 2-fold)
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects; docking studies (AutoDock Vina) identify key residues in target proteins .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. For example, discrepancies in cytotoxicity data may arise from cell line heterogeneity (p < 0.05 threshold) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. What strategies improve regioselectivity in fluorination reactions for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Directing Groups : Use –NH₂ at position 6 to direct electrophilic fluorination (e.g., Selectfluor® in acetonitrile, 70% yield) .
  • Metal Catalysis : Pd-catalyzed C–H activation (e.g., Pd(OAc)₂, AgF) achieves >80% selectivity for 8-fluoro products .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorine incorporation vs. competing bromination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.